5-Oxaspiro[3.4]octane-8-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-2-5-11-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
HPHVUBRYLYOHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CCO2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxaspiro 3.4 Octane 8 Carboxylic Acid and Its Derivatives
General Strategies for Spiro[3.4]octane Construction
The creation of the spiro[3.4]octane skeleton, which joins a cyclopentane (B165970) and a cyclobutane (B1203170) ring through a single carbon atom, requires strategic chemical transformations. General approaches often involve cyclization, rearrangement, or annulation reactions designed to form one or both of the constituent rings around a central quaternary carbon.
Cyclization Reactions in Spiro Annulation
Spiro annulation, the formation of a new ring at a spirocenter, is a powerful strategy for constructing spirocycles. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity.
One such approach is the Michael-Michael-Aldol cascade reaction . organic-chemistry.orgmdpi.comorganic-chemistry.org This sequence can be employed to construct highly functionalized spirocyclic systems. In a typical sequence leading to a spiro[3.4]octane precursor, a Michael acceptor could be reacted with a suitable donor, followed by a second Michael addition and a final intramolecular aldol (B89426) condensation to close the five-membered ring. Organocatalysis has emerged as a key tool for controlling the stereochemistry of these complex transformations, affording spiro compounds in high diastereoselectivity and enantioselectivity. mdpi.comqub.ac.uk
Another significant cyclization strategy is the Nazarov cyclization , which involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. nih.govnih.govrsc.orgclockss.orgmagtech.com.cn This reaction is fundamentally suited for the formation of the five-membered ring component of the spiro[3.4]octane system. By starting with a divinyl ketone precursor that already contains a cyclobutane ring at the central carbon, the Nazarov cyclization can effectively furnish the spiro[3.4]octane framework. The regioselectivity of the elimination step following cyclization can be a challenge, but modern variants of the reaction utilize directing groups, such as silicon, to control the position of the resulting double bond. rsc.orgmagtech.com.cn
| Cyclization Strategy | Key Transformation | Ring Formed | Catalyst/Reagent | Ref. |
| Michael-Michael-Aldol | Cascade Reaction | Five-membered | Organocatalyst (e.g., prolinol ethers) | mdpi.comqub.ac.uk |
| Nazarov Cyclization | 4π-Electrocyclization | Five-membered | Lewis or Brønsted Acid | nih.govrsc.org |
Rearrangement Approaches from Bicyclic Precursors
Skeletal rearrangements of pre-existing bicyclic systems offer an alternative pathway to spirocyclic frameworks. These reactions proceed by the migration of one or more bonds, transforming a fused or bridged ring system into a spirocyclic one. For the synthesis of spiro[3.4]octanes, bicyclo[4.2.0]octane or bicyclo[3.2.1]octane precursors could be envisioned as potential starting materials.
For instance, the thermal or acid-promoted rearrangement of substituted bicyclo[4.2.0]octane derivatives can lead to the formation of spiro[3.4]octanes. rsc.org The mechanism often involves the cleavage of the bond shared between the two rings to form a diradical or zwitterionic intermediate, which can then reclose to form the thermodynamically more stable spirocyclic system. The specific substitution pattern on the bicyclic precursor is crucial for directing the course of the rearrangement.
Similarly, rearrangements of the bicyclo[3.2.1]octane skeleton can also be utilized. Acid-promoted Wagner-Meerwein type rearrangements, for example, can induce a ring contraction or expansion sequence that ultimately results in a spirocyclic core. The success of such an approach is highly dependent on the strategic placement of functional groups that can initiate and guide the desired bond migrations.
| Bicyclic Precursor | Rearrangement Type | Key Intermediate | Promoter | Ref. |
| Bicyclo[4.2.0]octane | Diradical/Ionic | Cyclooctene diradical/zwitterion | Heat/Acid | |
| Bicyclo[3.2.1]octane | Wagner-Meerwein | Carbocation | Acid |
Annulation Tactics for Four-Membered Ring Formation
When the five-membered ring is already present, the synthetic challenge shifts to the construction of the four-membered ring onto the existing structure. Annulation tactics, which involve the formation of a ring by adding a new cycle to a pre-existing one, are well-suited for this purpose.
A prominent method for the formation of four-membered rings is the [2+2] cycloaddition reaction . This reaction involves the union of two doubly bonded systems to form a cyclobutane ring. In the context of synthesizing the spiro[3.4]octane core, a [2+2] cycloaddition between a methylenecyclopentane (B75326) derivative and a suitable ketene (B1206846) or alkene would directly generate the desired spirocyclic skeleton. Photochemical [2+2] cycloadditions are particularly common for accessing cyclobutane rings.
Specifically for the synthesis of the 5-oxaspiro[3.4]octane system, the Paternò–Büchi reaction is a highly relevant [2+2] photocycloaddition. This reaction occurs between a carbonyl compound (like a cyclopentanone (B42830) derivative) and an alkene, upon photochemical excitation, to form an oxetane (B1205548) ring. The reaction of cyclopentanone with an alkene under UV irradiation would directly yield a 5-oxaspiro[3.4]octane derivative. Recent studies have focused on improving the scope and efficiency of this reaction, for instance, by using additives like p-xylene (B151628) to suppress competing side reactions.
| Annulation Tactic | Reactants | Ring Formed | Conditions | Ref. |
| [2+2] Cycloaddition | Methylenecyclopentane + Ketene/Alkene | Four-membered (Carbocycle) | Thermal/Photochemical | |
| Paternò–Büchi Reaction | Cyclopentanone + Alkene | Four-membered (Oxetane) | Photochemical (UV light) |
Targeted Synthesis of Oxaspiro[3.4]octane Core Structures
The direct synthesis of the 5-oxaspiro[3.4]octane core requires methods that are specifically tailored to form the oxetane ring in an intramolecular fashion, often starting from an acyclic or monocyclic precursor that already contains the spirocenter or its progenitor.
Iodocyclization as a Key Cyclization Pathway
Electrophilic halocyclization, particularly iodocyclization, is a well-established method for the synthesis of cyclic ethers. This reaction involves the activation of a double or triple bond by an electrophilic iodine source (e.g., I₂ or ICl), followed by the intramolecular attack of a suitably positioned hydroxyl group. organic-chemistry.org
For the synthesis of a 5-oxaspiro[3.4]octane core, a precursor such as a 1-(hydroxymethyl)cyclopentyl-substituted alkene or alkyne would be required. Treatment of such a substrate with an electrophilic iodine source would trigger the cyclization. The reaction proceeds via an iodonium (B1229267) or iodocarbocation intermediate, which is then trapped by the pendant alcohol to form the oxetane ring. This method offers a mild and often highly diastereoselective route to substituted oxetanes. Recent studies have demonstrated the halocyclization of unsaturated alcohols to form tetrasubstituted oxetanes with high levels of diastereoselectivity. A bromocation-induced cascade cyclization has also been reported for the construction of a 1,5-dioxaspiro[3.4]octane scaffold, highlighting the utility of electrophilic cyclization for forming spirocyclic oxetanes.
| Substrate Type | Reagent | Key Intermediate | Product Feature | Ref. |
| Unsaturated Alcohol | I₂, ICl, NIS | Iodonium ion | Iodo-functionalized oxetane | organic-chemistry.org |
| Homopropargylic Alcohol derivative | I₂/NaHCO₃ | Vinyl-iodonium ion | Iodo-substituted oxetane |
Intramolecular Williamson Ether Synthesis Routes
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. Its intramolecular variant is a powerful tool for the synthesis of cyclic ethers, including the strained four-membered oxetane ring.
To construct the 5-oxaspiro[3.4]octane core using this approach, a precursor containing a 1-(hydroxymethyl)cyclopentyl moiety and a suitable leaving group (e.g., halide or sulfonate ester) on an adjacent carbon is required. A common precursor would be a 1-(halomethyl)cyclopentan-1-ol derivative. Treatment of this haloalcohol with a strong base (such as sodium hydride, NaH) deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 displacement of the leaving group to close the four-membered oxetane ring, forming the spirocyclic core. This method is particularly effective for forming 3-, 5-, and 6-membered rings, but can also be successfully applied to the more challenging formation of four-membered rings.
| Precursor | Base | Solvent | Mechanism | Ref. |
| 1-(Halomethyl)cyclopentanol | Sodium Hydride (NaH) | THF, DMF | Intramolecular SN2 | |
| 1-(Tosylmethyl)cyclopentanol | Potassium tert-butoxide | t-BuOH | Intramolecular SN2 |
Oxidative Cyclization Methodologies for Oxa-Spiro System Formation
Oxidative cyclization represents a powerful strategy for the formation of ether linkages in complex molecules. In the context of natural product biosynthesis, enzymes such as cytochrome P450 monooxygenases are known to catalyze such transformations, proceeding through radical-based mechanisms to forge new C-O bonds at unactivated sites. nih.gov These enzymatic reactions can create intricate cyclic and spirocyclic ether systems with high regio- and stereoselectivity. nih.gov
In synthetic chemistry, similar transformations can be achieved using hypervalent iodine reagents or metal-based catalysts. These methods often involve the generation of an oxygen-centered radical or a carbocation intermediate from an acyclic alcohol precursor, which then undergoes an intramolecular cyclization. For the formation of an oxa-spiro system like 5-oxaspiro[3.4]octane, a suitably functionalized cyclopentanol (B49286) derivative would be required. The reaction would proceed via an intramolecular hydrogen abstraction followed by radical recombination or nucleophilic attack to form the oxetane ring. The efficiency of such reactions is highly dependent on the substrate's conformational preferences, which must favor the cyclization pathway over competing side reactions. While broadly applied in natural product synthesis, specific examples detailing the oxidative cyclization to form the unsubstituted 5-oxaspiro[3.4]octane core are not extensively documented, highlighting an area for potential methodological development.
Ring-Closing Metathesis Strategies for Oxetane Ring Construction within Spiro Systems
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of various cyclic systems, including the strained oxetane ring within a spirocyclic framework. arkat-usa.orgdrughunter.com This strategy typically involves the use of ruthenium-based catalysts, such as the Grubbs' second-generation catalyst, to facilitate the cyclization of a diene precursor.
A notable application of this methodology is in the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are structural analogs of the target scaffold. nuph.edu.uaresearchgate.netdntb.gov.ua The synthesis begins with a vinyl-substituted oxetanol, which undergoes O-alkylation with an appropriate bromo-alkene, such as methyl 2-(bromomethyl)acrylate, to form the diene precursor. nuph.edu.uaresearchgate.net The subsequent RCM reaction, catalyzed by a Grubbs' II catalyst, efficiently constructs the spirocyclic core, yielding a dihydrofuran carboxylate derivative. nuph.edu.uaresearchgate.net This unsaturated product can then be hydrogenated to afford the saturated 5-oxaspiro[3.4]octane system. This approach offers the advantage of mild reaction conditions and functional group tolerance, making it a valuable strategy for accessing these complex spirocycles. arkat-usa.org
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1 | Bis-allyl ether derived from vinyl oxetanol and methyl 2-(bromomethyl)acrylate | Grubbs' II (1.5) | Toluene | 100 | Methyl 2,5-dioxaspiro[3.4]oct-7-ene-6-carboxylate | 70 | nuph.edu.uaresearchgate.net |
| 2 | Diallylated 1,3-cyclopentanedione | Grubbs' I | CH₂Cl₂ | Reflux | Spiro[4.4]non-1-en-6,8-dione | 85 | arkat-usa.org |
| This table presents examples of RCM for forming spirocyclic systems, with Entry 1 showing a direct precursor to an oxa-spiro system. |
Introduction and Functionalization of the Carboxylic Acid Moiety at the C-8 Position
Once the 5-oxaspiro[3.4]octane core has been assembled, the next critical step is the introduction and functionalization of the carboxylic acid group at the C-8 position of the cyclopentane ring. The placement of this functional group is crucial for the molecule's intended applications and requires regioselective methodologies. Several classic and modern synthetic techniques can be employed for this purpose, ranging from direct carboxylation of intermediates to more complex, multi-step sequences involving functional group transformations.
Carboxylation Techniques on Spirocyclic Intermediates
Direct carboxylation of a spirocyclic intermediate is a straightforward approach for installing the carboxylic acid moiety. This can typically be achieved by generating a carbanion at the target C-8 position, followed by quenching with carbon dioxide. The generation of the carbanion can be accomplished through deprotonation with a strong base if an acidic proton is available, or more commonly, through the formation of an organometallic intermediate.
For instance, a halogenated derivative of 5-oxaspiro[3.4]octane could be converted into a Grignard or organolithium reagent. The subsequent reaction of this nucleophilic species with solid carbon dioxide (dry ice), followed by an acidic workup, would yield the desired 5-oxaspiro[3.4]octane-8-carboxylic acid. The success of this method hinges on the ability to selectively introduce a halogen at the C-8 position and the stability of the resulting organometallic intermediate.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 5-Oxaspiro[3.4]octan-8-one | 1. PBr₃ or SOCl₂ | 8-Halo-5-oxaspiro[3.4]octane |
| 2 | 8-Halo-5-oxaspiro[3.4]octane | 1. Mg, Et₂O or 2. 2 equiv. t-BuLi | Organometallic Intermediate |
| 3 | Organometallic Intermediate | 1. CO₂ (s) 2. H₃O⁺ | This compound |
| This table outlines a hypothetical, generalized pathway for the direct carboxylation of a spirocyclic intermediate. |
Curtius Rearrangement and Intramolecular Nucleophilic Addition for Spirolactam Synthesis from Beta-Keto Carboxylic Acids
The Curtius rearrangement provides a versatile method for converting carboxylic acids into amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgrsc.orgorganic-chemistry.org This reaction can be ingeniously applied to the synthesis of spirocyclic lactams, which are nitrogen-containing analogs of the target carboxylic acid derivatives.
A reported one-pot cascade reaction for the synthesis of spirocyclic lactams starts from β-keto carboxylic acids. nih.gov The process is initiated by the conversion of the carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. wikipedia.orgorganic-chemistry.orgillinoisstate.edu This is followed by an intramolecular nucleophilic addition of the enol carbon to the isocyanate intermediate, which results in the formation of the spirocyclic lactam. nih.govresearchgate.net This methodology demonstrates a sophisticated approach to functionalizing a carboxylic acid precursor to generate a more complex, heterocyclic spiro-system.
| Starting Material | Key Transformation | Intermediate | Final Product | Yield | Reference |
| 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid | Curtius Rearrangement / Intramolecular Nucleophilic Addition | Isocyanate | Spiro[4.5]decan-2-one-fused lactam | Good | nih.gov |
| This table illustrates the application of the Curtius rearrangement for the synthesis of spirocyclic lactams from β-keto carboxylic acid precursors. |
Reductive Cyclization Approaches to Spirocarboxylic Acid Esters
Reductive cyclization offers another pathway to construct cyclic systems, often involving the formation of a new C-C bond coupled with a reduction step. In the context of synthesizing spirocarboxylic acid esters, this approach could involve an intramolecular reaction of a precursor bearing both an electrophilic center (e.g., an ester or ketone) and a nucleophilic center, where the cyclization is driven or followed by a reduction.
For example, a linear precursor containing a keto-ester functionality and a tethered leaving group could undergo an intramolecular nucleophilic substitution to form the cyclopentane ring, followed by reduction of the ketone. Alternatively, a reductive coupling reaction could be envisioned. While specific applications of reductive cyclization to form the this compound ester are not prominently featured in the literature, the principles of this strategy are well-established in organic synthesis. researchgate.net Such an approach could be advantageous for controlling the stereochemistry at the C-8 position.
Multi-Step Protocols and Optimization of Reaction Conditions
Key steps in such a sequence include:
Alkylation: The initial coupling of the two components that will form the spirocycle. Optimization here involves the choice of base, solvent, and temperature to maximize C-alkylation over potential O-alkylation. arkat-usa.org
Ring-Closing Metathesis: The choice of catalyst (e.g., Grubbs' I, II, or Hoveyda-Grubbs catalysts), catalyst loading, solvent, and temperature are crucial for achieving high yields and minimizing the formation of dimeric or oligomeric byproducts.
Hydrogenation: The reduction of the double bond formed during RCM. This step requires careful selection of the catalyst (e.g., Pd/C, Pearlman's catalyst) and reaction conditions (hydrogen pressure, temperature) to ensure complete saturation without affecting other functional groups. nuph.edu.ua
Hydrolysis: The final conversion of an ester derivative to the target carboxylic acid. Conditions must be chosen to avoid decomposition of the acid-sensitive oxetane ring. nuph.edu.ua
Each of these steps requires careful optimization to achieve a scalable and efficient synthesis of the final target compound.
| Reaction Step | Reagents/Catalyst | Conditions | Key Optimization Parameters | Reference |
| O-Alkylation | NaH, TBAI, Methyl 2-(bromomethyl)acrylate | DMF | Temperature control, stoichiometry | nuph.edu.ua |
| RCM | Grubbs' II Catalyst | Toluene, 100 °C | Catalyst loading, reaction time, concentration | nuph.edu.uaresearchgate.net |
| Hydrogenation | 20% Pd(OH)₂/C (Pearlman's catalyst) | MeOH, 70 atm H₂, 50 °C | H₂ pressure, catalyst choice, temperature | nuph.edu.ua |
| Ester Hydrolysis | LiOH | THF/H₂O | Base concentration, reaction time | nuph.edu.ua |
| This table summarizes the key steps and optimization parameters in a multi-step synthesis of a 5-oxaspiro[3.4]octane derivative. |
Stereoselective and Enantioselective Synthetic Routes
The creation of specific stereoisomers of this compound is crucial for its potential applications in medicinal chemistry and materials science. This section outlines hypothetical yet plausible strategies for achieving stereocontrol, based on established methodologies in asymmetric synthesis.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. By temporarily attaching a chiral molecule to an achiral substrate, one can direct the stereochemical outcome of subsequent reactions.
A potential strategy for the enantioselective synthesis of this compound could involve the use of a chiral auxiliary attached to a precursor of the cyclopentane ring. For instance, a cyclopentenone derivative bearing a chiral auxiliary could undergo a diastereoselective Paterno-Büchi reaction with a suitable alkene, followed by removal of the auxiliary to yield an enantioenriched spirocyclic oxetane intermediate. Subsequent functional group manipulations would then lead to the target carboxylic acid.
| Auxiliary Type | Potential Application in the Synthesis of this compound | Expected Outcome |
| Evans' Oxazolidinones | Acylation of the oxazolidinone with a cyclopentane-based carboxylic acid, followed by stereoselective alkylation or conjugate addition to introduce functionality for oxetane ring formation. | High diastereoselectivity in the key bond-forming step, leading to an enantioenriched cyclopentane precursor. |
| Samp/Ramp Hydrazones | Formation of a chiral hydrazone from a cyclopentanone precursor, followed by diastereoselective α-alkylation to introduce a side chain that can be converted to the oxetane ring. | Good to excellent diastereoselectivity, providing access to optically active spirocyclic intermediates after cleavage of the auxiliary. |
| Chiral Sulfoxides | Use of a chiral sulfoxide (B87167) as a directing group in an electrophilic addition to a cyclopentene (B43876) derivative, setting the stereochemistry for the spirocyclic junction. | Control over the facial selectivity of the addition, leading to a diastereomerically enriched product. |
This table presents hypothetical applications of common chiral auxiliaries to the synthesis of the target molecule, based on their known reactivity profiles in other systems.
In recent years, organocatalysis and transition-metal catalysis have emerged as powerful alternatives to chiral auxiliary-based methods for asymmetric synthesis. These approaches offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of enantioselective transformations. rsc.org For the synthesis of the 5-oxaspiro[3.4]octane core, an organocatalytic intramolecular Michael addition could be envisioned. A suitably functionalized cyclopentanone derivative could be activated by a chiral amine catalyst to form an enamine, which would then undergo a stereoselective intramolecular cyclization to form the spirocyclic system.
Metal Catalysis: Transition-metal complexes, particularly those of palladium, rhodium, and iridium, are widely used in asymmetric catalysis. A plausible metal-catalyzed approach to this compound could involve an asymmetric intramolecular [2+2] cycloaddition. A cyclopentane precursor bearing both an alkene and a carbonyl group could, in the presence of a chiral transition-metal catalyst, undergo a stereoselective cycloaddition to form the spiro-oxetane ring.
| Catalytic System | Proposed Key Reaction | Anticipated Advantages |
| Chiral Phosphoric Acid | Asymmetric intramolecular aldol or Michael reaction of a functionalized cyclopentanone. | High enantioselectivity, mild reaction conditions, and tolerance of various functional groups. |
| Chiral Amine (e.g., Proline derivative) | Enantioselective intramolecular cyclization via enamine or iminium ion activation. | Atom economy and the ability to create multiple stereocenters in a single step. |
| Chiral Palladium Complex | Asymmetric intramolecular allylic alkylation to form the spirocyclic junction. | High turnover numbers and excellent enantioselectivities for the formation of quaternary stereocenters. |
| Chiral Iridium Complex | Enantioselective formal [4+2] cycloaddition of a cyclic enamide with a suitable reaction partner. rsc.org | Access to complex spiro-N,O-ketals which could potentially be converted to the target oxaspirocycle. rsc.org |
This table outlines potential catalytic strategies for the asymmetric synthesis of the target molecule, based on established catalytic reactions.
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com The desymmetrization of prochiral or meso compounds is a particularly powerful biocatalytic strategy for accessing enantioenriched building blocks. mdpi.com
A potential biocatalytic route to an enantiomerically enriched precursor of this compound could involve the enzymatic desymmetrization of a meso-spiro[3.4]octane diol. A lipase (B570770) could selectively acylate one of the two enantiotopic hydroxyl groups, leading to a chiral monoester that could then be further elaborated to the target carboxylic acid. Alternatively, a ketoreductase could enantioselectively reduce a prochiral spiro[3.4]octane-dione to a chiral hydroxy-ketone. mdpi.com
| Enzyme Class | Proposed Transformation | Potential Substrate |
| Lipase | Enantioselective acylation | A meso-5-oxaspiro[3.4]octane-diol |
| Ketoreductase | Enantioselective reduction | A prochiral 5-oxaspiro[3.4]octane-dione |
| Ene-reductase | Asymmetric reduction of a C=C bond | An unsaturated spiro[3.4]octenone precursor |
| Halohydrin dehalogenase | Enantioselective formation and ring-opening of oxetanes. nih.gov | A suitable dihalo-alcohol precursor. nih.gov |
This table illustrates hypothetical biocatalytic strategies for the synthesis of chiral precursors to the target molecule.
Scalability and Efficiency in Synthesis for Academic Research
While the primary goal of academic research is often the development of novel synthetic methods, the scalability and efficiency of these methods are becoming increasingly important considerations. A scalable synthesis allows for the production of sufficient material for further biological or materials testing.
For the synthesis of this compound, scalability would depend heavily on the chosen synthetic route.
Chiral Auxiliary Approaches: While often reliable for achieving high stereoselectivity, these methods can be less scalable due to the stoichiometric use of the expensive chiral auxiliary and the need for additional protection/deprotection and purification steps.
Catalytic Approaches: Organocatalytic and metal-catalyzed reactions are generally more amenable to scale-up as they require only a small amount of the catalyst. However, the cost and availability of the catalyst and ligands, as well as the need for stringent reaction conditions (e.g., inert atmosphere, dry solvents), can be limiting factors.
Photochemical Reactions: The Paterno-Büchi reaction, a potential key step in forming the oxetane ring, is a photochemical process. Scaling up photochemical reactions can be challenging due to issues with light penetration and the need for specialized equipment. researchgate.netnih.gov However, the use of flow chemistry can often mitigate these issues, allowing for safer and more efficient scale-up. researchgate.nettue.nl
Biocatalytic Routes: Biocatalytic processes are often highly scalable and can be performed in aqueous media under mild conditions, making them an attractive option from a green chemistry perspective. However, challenges such as enzyme stability, substrate/product inhibition, and the need for specialized fermentation and purification equipment can arise. mdpi.com
Ultimately, a truly scalable synthesis of this compound for academic research would likely involve a convergent route with a minimal number of steps, utilizing readily available starting materials and robust, high-yielding reactions. The development of such a route remains a significant challenge for synthetic chemists.
Chemical Reactivity and Transformation Pathways of 5 Oxaspiro 3.4 Octane 8 Carboxylic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, decarboxylation, and halodecarboxylation.
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a sterically hindered substrate like 5-Oxaspiro[3.4]octane-8-carboxylic acid, where the carboxyl group is attached to a cyclobutane (B1203170) ring, standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) may proceed slowly. More robust methods are often required to achieve high yields.
Advanced esterification methods suitable for sterically demanding acids include:
Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction proceeds under mild, often neutral pH conditions, which is advantageous for substrates containing acid-sensitive groups like the oxetane (B1205548) ring. rsc.orgcommonorganicchemistry.com
Mukaiyama's Reagent: The use of coupling reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) can facilitate ester formation with both primary and secondary alcohols under mild conditions. rug.nl
Solid-Acid Catalysis: Heterogeneous catalysts, such as dried Dowex H+ resins, can be highly effective, sometimes enhanced by additives like sodium iodide (NaI), for converting sterically hindered acids and alcohols into esters under relatively mild heating. nih.gov
These methods would allow for the synthesis of a variety of ester derivatives of this compound, which can serve as important intermediates for further synthetic modifications.
| Method | Key Reagents | Typical Conditions | Applicability Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (as solvent), Strong Acid (e.g., H₂SO₄) | Reflux | May be slow for hindered acids; harsh conditions might affect the oxetane ring. commonorganicchemistry.comrug.nl |
| Steglich Esterification | Alcohol, DCC or EDCI, DMAP (catalyst) | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. rsc.orgcommonorganicchemistry.com |
| Mukaiyama Macrolactonization Principle | Alcohol, 2-chloro-1-methylpyridinium iodide | Mild, often requires a base | Effective for hindered systems. rug.nl |
| Solid-Acid Catalysis | Alcohol, Dried Dowex H⁺, NaI (optional) | Room Temperature to Mild Heat | Green and efficient method for challenging esterifications. nih.gov |
The removal of the carboxyl group as carbon dioxide (CO₂) from simple aliphatic carboxylic acids typically requires harsh thermal conditions. libretexts.org The thermal decarboxylation of this compound would likely be challenging and proceed through a carbanionic intermediate, a generally high-energy pathway for simple alkanoic acids. stackexchange.com
However, decarboxylation can be facilitated by alternative methods:
Photocatalytic Decarboxylation: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of free carboxylic acids under mild conditions. rsc.orgresearchgate.net This process typically involves a single electron transfer (SET) from the carboxylate to an excited photocatalyst, leading to the formation of a carboxyl radical which readily extrudes CO₂ to form an alkyl radical. This radical can then be trapped or functionalized. This approach would offer a mild route to 5-oxaspiro[3.4]octane-based radical intermediates. rsc.org
Oxidative Decarboxylation: In the presence of specific reagents like lead(IV) acetate (B1210297), carboxylic acids can undergo oxidative decarboxylation to form alkenes, though this is dependent on the substrate structure. libretexts.org
The stability of the resulting 5-oxaspiro[3.4]octan-8-yl radical or ion would be a key factor in the efficiency of these reactions.
Halodecarboxylation is a process that replaces a carboxylic acid group with a halogen atom. The most well-known example is the Hunsdiecker reaction . wikipedia.org In its classic form, a silver salt of the carboxylic acid is treated with a halogen (typically bromine) to yield an organic halide with one less carbon atom. wikipedia.orgacs.org
The reaction proceeds via a radical mechanism involving an acyl hypohalite intermediate. wikipedia.orgadichemistry.com Key variations of this reaction are often more convenient:
Cristol-Firth Modification: This protocol uses the free carboxylic acid in reaction with mercuric oxide (HgO) and bromine in a solvent like carbon tetrachloride. adichemistry.comnih.govorgsyn.org This avoids the often difficult preparation of the dry silver salt. orgsyn.org This method has been successfully applied to alicyclic carboxylic acids. orgsyn.org
Kochi Reaction: This variation employs lead(IV) acetate and a lithium halide (e.g., LiCl or LiBr) for the decarboxylative halogenation. wikipedia.org
Applying the Cristol-Firth modification to this compound would be expected to produce 8-bromo-5-oxaspiro[3.4]octane. However, it is important to note that radical bromination of the solvent can be a competing side reaction, particularly when preparing strained small-ring bromides, potentially complicating purification. researchgate.net
Reactivity Pertaining to the Oxaspiro Ring System
The 5-oxaspiro[3.4]octane core contains a four-membered oxetane ring and a four-membered cyclobutane ring fused at a central spiro carbon. Both rings possess significant ring strain, which influences their reactivity.
The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions, due to its inherent ring strain (approximately 106 kJ/mol). nih.gov
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane can be protonated or coordinated, activating the ring towards nucleophilic attack. magtech.com.cn For a 3,3-disubstituted oxetane like that in the spiro-system, steric hindrance can block external nucleophiles, lending it greater stability compared to less substituted oxetanes. nih.gov However, intramolecular ring-opening can still occur if a suitable internal nucleophile is present or formed. nih.gov For instance, under strongly acidic conditions, the carboxylic acid itself could potentially act as an internal nucleophile after initial protonation of the oxetane oxygen, leading to complex rearrangements or lactonization products.
Nucleophilic Ring Opening: Under basic or neutral conditions, strong nucleophiles can open the oxetane ring via an SN2 mechanism. This attack typically occurs at the less sterically hindered carbon adjacent to the oxygen. magtech.com.cnlibretexts.org In the case of the 5-oxaspiro[3.4]octane system, both carbons adjacent to the ether oxygen are secondary, but attack would still be sterically influenced by the spirocyclic structure.
The cyclobutane ring is generally less reactive than the oxetane ring and requires more forcing conditions, such as transition metal catalysis or high temperatures, to undergo ring-opening or rearrangement reactions.
Stability under Varied Chemical Environments (Acidic and Basic Conditions)
The stability of the 5-oxaspiro[3.4]octane ring system, particularly the oxetane moiety, is a critical factor in its chemical transformations. Research on related 3,3-disubstituted oxetanes has shown that the presence of a carboxylic acid group is generally compatible with the oxetane core. However, the integrity of the ring is sensitive to the pH of the environment.
Under acidic conditions , especially with strong acids, the oxetane ring is susceptible to opening. This reactivity is a known characteristic of oxetanes, which can undergo acid-catalyzed polymerization or reaction with nucleophiles upon protonation of the ether oxygen. For instance, attempts to perform esterification of related oxetane-carboxylic acids using alcohols in the presence of HCl have reportedly led to decomposition of the spirocyclic core. This suggests that transformations of this compound requiring strong acidic catalysis should be approached with caution to avoid undesired ring cleavage.
Conversely, the oxetane ring demonstrates greater stability under basic conditions . Hydrolysis of nitrile groups to form oxetane-containing amino acids has been successfully performed under basic conditions, indicating the ring's resilience in the presence of bases. This stability allows for a range of base-mediated reactions, such as esterifications using alkyl halides with a non-nucleophilic base like Hünig's base (diisopropylethylamine), to proceed without compromising the spirocyclic framework.
The table below summarizes the expected stability of the 5-Oxaspiro[3.4]octane core based on studies of analogous compounds.
| Condition | Reagents | Expected Outcome on Oxetane Ring |
| Strongly Acidic | e.g., HCl, H₂SO₄ | High risk of ring-opening/decomposition |
| Weakly Acidic | e.g., Acetic acid | Moderate stability, reaction dependent |
| Neutral | e.g., Water, NaCl solution | Generally stable |
| Basic | e.g., NaOH, K₂CO₃, DIPEA | Generally stable |
Rearrangement Processes of Oxaspiro Rings
Spirocyclic systems, particularly those containing strained rings like oxetane, can undergo a variety of rearrangement reactions, often leading to novel and structurally complex scaffolds. These processes can be triggered by thermal, acidic, or basic conditions, or catalyzed by transition metals.
While specific rearrangement studies on this compound are not extensively documented, related transformations provide insight into potential pathways. For example, base-mediated rearrangement of 3-(nitromethylene)oxetanes has been shown to produce isoxazoles through a proposed strained oxetene intermediate. This type of reaction highlights how the inherent strain of the oxetane ring can be a driving force for skeletal reorganization.
Acid-catalyzed rearrangements are also a key transformation pathway for related oxaspirocycles. Studies on oxazaspiro[2.4]heptanes, for instance, have utilized acid-catalyzed rearrangement and extrusion to access complex β-lactams. Such pathways often involve carbocationic intermediates, where the migration of a carbon-carbon bond can lead to ring expansion or contraction, a common feature in carbocation chemistry. Given the potential for protonation of the ether oxygen in this compound, similar acid-catalyzed skeletal reorganizations are plausible.
Derivatization Strategies Beyond the Carboxylic Acid
The carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications, enabling the incorporation of diverse functional groups and the construction of more complex molecular architectures.
Modifications for Diverse Functional Group Incorporation
Standard carboxylic acid chemistry can be applied to introduce new functionalities. The hydroxyl group of the carboxylic acid can be replaced to form various derivatives, a process that often requires initial activation to a better leaving group. msu.edu
Key Derivatization Reactions:
Amide Formation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with an additive like HOBt can yield the corresponding carboxamides. youtube.com
Esterification: As noted, esterification should be performed under basic or neutral conditions to preserve the oxetane ring. Reaction with alkyl halides in the presence of a base like potassium carbonate is a viable method.
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (hydroxymethyl group). Strong reducing agents like diborane (B8814927) (B₂H₆) are effective for this transformation, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not. msu.edu This resulting alcohol can then be further functionalized, for example, by conversion to a mesylate or tosylate, creating a good leaving group for nucleophilic substitution reactions to introduce azides, halides, or other functionalities.
Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) creates a highly reactive intermediate that can readily react with various nucleophiles. youtube.com
A patent for a related compound describes a three-step synthesis to produce tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, showcasing how functional groups like bromine can be incorporated into the spirocyclic system. google.com
Exploration of Spirocyclic Amino Acid Analogs
The synthesis of spirocyclic amino acid analogs is a significant area of research, as these conformationally constrained structures can be valuable tools in medicinal chemistry and peptide science. General methodologies exist for converting cyclic carboxylic acids into spirocyclic amino acids. researchgate.net
One common strategy involves the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can be trapped with a suitable nucleophile (like water or an alcohol) and then hydrolyzed to yield the primary amine. The placement of this new amino group relative to the original carboxylic acid position would result in a β- or γ-amino acid analog, depending on the specific synthetic route. This approach would transform this compound into a novel spirocyclic amino acid, a valuable building block for drug discovery.
Generation of Spirocyclic Lactams
Lactams (cyclic amides) are prevalent motifs in biologically active compounds, and spirocyclic lactams are of particular interest due to their rigid three-dimensional structures. The synthesis of spiro-β-lactams has been achieved through intramolecular Mitsunobu reactions. This strategy could be adapted for this compound. For example, after reducing the carboxylic acid to an alcohol and introducing an amino group elsewhere on the cyclopentane (B165970) ring, an intramolecular cyclization could potentially form a spirocyclic lactam.
Another powerful method for lactam formation starting from a carboxylic acid involves a cascade reaction initiated by a Curtius rearrangement. This has been used to generate spirocyclic lactams from β-keto carboxylic acids. While the target molecule is not a β-keto acid, this illustrates that isocyanate intermediates derived from the carboxylic acid are key for constructing lactam rings. The design of a synthetic sequence that introduces a nucleophilic carbon center at the appropriate position relative to the carboxylic acid could enable an intramolecular reaction with the isocyanate to forge the lactam ring. Research has also demonstrated the successful incorporation of lactams as amide replacements in thiophene (B33073) carboxylic acid inhibitors, highlighting the value of this structural motif. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for predicting reactivity and controlling the outcomes of chemical transformations involving this compound. While specific mechanistic studies on this molecule are scarce, general principles of oxetane and carboxylic acid reactivity apply.
Acid-Catalyzed Ring Opening: The mechanism of acid-catalyzed ring opening of the oxetane likely begins with the protonation of the ether oxygen, making it a better leaving group. A nucleophile can then attack one of the α-carbons (C4 or C6), leading to cleavage of a C-O bond. The regioselectivity of this attack would be influenced by steric hindrance and the electronic stability of any potential carbocationic intermediates.
Base-Catalyzed Reactions: In base-catalyzed reactions, such as esterification with an alkyl halide, the mechanism involves the deprotonation of the carboxylic acid to form a carboxylate anion. youtube.com This carboxylate is a more potent nucleophile than the neutral carboxylic acid and attacks the electrophilic alkyl halide in an Sₙ2 reaction to form the ester. The stability of the oxetane ring under these conditions is key to the success of such transformations.
Rearrangements: Mechanistic investigations into the rearrangement of related spirocycles, supported by computational studies, often point to concerted processes or pathways involving discrete intermediates. For example, the rearrangement of oxazaspiro[2.4]heptanes is proposed to involve a concerted cleavage of an N-O bond and the opening of a cyclopropane (B1198618) ring. researchgate.net Any rearrangement of the 5-oxaspiro[3.4]octane ring would likely proceed through pathways that relieve the inherent ring strain of the four-membered oxetane.
The table below outlines plausible mechanistic features for key transformations.
| Transformation | Key Mechanistic Steps | Intermediate(s) | Influencing Factors |
| Acid-Catalyzed Ring Opening | 1. Protonation of ether oxygen. 2. Nucleophilic attack at an α-carbon. | Oxonium ion, potential carbocation character | Acid strength, nucleophile identity, steric hindrance |
| Amide Coupling (e.g., with DCC) | 1. Activation of carboxylic acid by DCC. 2. Nucleophilic attack by amine. | O-acylisourea intermediate | Steric hindrance on amine and carboxylic acid |
| Curtius Rearrangement | 1. Formation of acyl azide. 2. Thermal or photochemical N₂ extrusion and migration of alkyl group. | Acyl azide, isocyanate | Temperature, solvent |
| Spiro-Lactam Formation (intramolecular) | 1. Formation of an amide bond. 2. Intramolecular nucleophilic attack on an electrophilic center. | Varies by specific cyclization strategy | Ring size being formed (thermodynamics), stereochemistry |
Advanced Spectroscopic and Structural Elucidation of 5 Oxaspiro 3.4 Octane 8 Carboxylic Acid
Infrared (IR) Spectroscopy for Functional Group Identification
Data not available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Data not available.
Chromatographic Techniques for Purity Assessment and Separation
Data not available.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Diastereomeric Ratios
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 5-Oxaspiro[3.4]octane-8-carboxylic acid. Due to the presence of stereocenters, this compound can exist as multiple stereoisomers. Chiral HPLC is specifically employed to separate and quantify these enantiomers and diastereomers.
The separation of enantiomers of chiral carboxylic acids is achievable using specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are known for their broad selectivity in separating a wide range of chiral compounds, including carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, allowing for differential retention and elution of the stereoisomers.
For a compound like this compound, a typical approach would involve a normal-phase or polar organic mobile phase. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with an acidic modifier (such as trifluoroacetic acid), is critical for achieving optimal resolution. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
The successful separation of stereoisomers allows for the accurate determination of diastereomeric ratios and enantiomeric excess, which is vital in stereoselective synthesis.
Table 1: Illustrative Chiral HPLC Parameters for Separation of Carboxylic Acid Enantiomers
| Parameter | Value |
| Column | Chiral Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane (B92381)/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Size Exclusion Chromatography (SEC) for Polymeric Derivatives
When this compound is used as a monomer to create polymeric derivatives, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution.
This technique provides crucial information about the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length.
The analysis is typically performed using a series of columns packed with porous materials of varying pore sizes. The polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passed through the columns. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and have a longer elution time. The system is calibrated with polymer standards of known molecular weights (e.g., polystyrene) to generate a calibration curve for determining the molecular weight of the sample.
Table 2: Representative SEC Data for a Polymeric Derivative
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.67 |
Flash Column Chromatography for Purification
Flash column chromatography is a rapid and efficient method used for the purification of synthesized this compound from reaction byproducts and unreacted starting materials. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By applying moderate pressure, the solvent is forced through the column, leading to a faster and more effective separation compared to traditional gravity-fed column chromatography. The polarity of the solvent system is carefully chosen to achieve the desired separation. For a carboxylic acid, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used, often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.
Fractions are collected as the solvent elutes from the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure desired product.
Table 3: Typical Conditions for Flash Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Hexane (e.g., 10% to 50%) |
| Pressure | 5-15 psi |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if available for analogues)
The process involves growing a single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the positions of the atoms in space. This information is critical for confirming the connectivity of the atoms and the relative and absolute configuration of stereocenters.
Furthermore, crystallographic data offers invaluable insights into the preferred conformation of the molecule in the solid state. For a spirocyclic system like 5-Oxaspiro[3.4]octane, this would include the puckering of the tetrahydrofuran and cyclobutane (B1203170) rings and the spatial arrangement of the carboxylic acid substituent. sci-hub.se Such conformational details are crucial for understanding the molecule's reactivity and its interactions in a biological context.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC)) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a substance, including its phase transitions. hu-berlin.de For this compound, DSC can be used to determine its melting point and heat of fusion.
For polymeric derivatives of this compound, DSC is particularly valuable for determining the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov This is a critical parameter that influences the mechanical properties and processing conditions of the polymer. DSC can also be used to study crystallization and melting behavior in semi-crystalline polymers. nih.gov
The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks or shifts in the baseline of the DSC thermogram.
Table 4: Hypothetical DSC Data for a Polymer of this compound
| Thermal Event | Temperature (°C) |
| Glass Transition (Tg) | 110 |
| Melting Temperature (Tm) | 185 |
Theoretical and Computational Investigations of 5 Oxaspiro 3.4 Octane 8 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and reactivity of 5-Oxaspiro[3.4]octane-8-carboxylic acid.
Density Functional Theory (DFT) for Electronic Properties and Geometric Optimization
Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. These properties include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released upon gaining an electron.
Electronegativity: A measure of the ability of the molecule to attract electrons.
Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution.
Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.
Analysis of the natural bond orbitals (NBO) would provide insights into intramolecular charge delocalization and the donor-acceptor interactions between different parts of the molecule. The presence of the oxygen atom in the tetrahydrofuran (B95107) ring and the carboxylic acid group would be expected to significantly influence the electronic landscape, creating distinct regions of electron density and electrostatic potential.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Predicted Value |
| Ionization Potential (eV) | > 8.0 |
| Electron Affinity (eV) | < 2.0 |
| Electronegativity (χ) | Moderate |
| Chemical Hardness (η) | High |
| Dipole Moment (Debye) | 2.0 - 4.0 |
Note: The values in this table are hypothetical and represent expected ranges based on similar molecules. Actual values would require specific DFT calculations.
Mechanistic Studies of Reactions via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reaction pathways, such as those involving the carboxylic acid group (e.g., esterification, amidation) or potential ring-opening reactions of the strained cyclobutane (B1203170) or tetrahydrofuran rings.
By mapping the potential energy surface, computational chemistry can identify transition states, intermediates, and the activation energies associated with different reaction coordinates. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, in a hypothetical reaction, the stability of various intermediates could be compared to determine the most likely reaction pathway.
While no specific mechanistic studies on this molecule have been published, research on other spirocycles has successfully used computational approaches to understand reaction mechanisms. These studies often compare different pathways to ascertain the preferred route based on the relative stability of intermediates and transition states.
Molecular Modeling and Conformation Analysis
The rigid, three-dimensional structure of spiro compounds is a key feature that influences their biological activity and physical properties. Molecular modeling and conformational analysis provide a deeper understanding of the spatial arrangement of these molecules.
Conformational Restriction and Three-Dimensional Orientation Studies
The spirocyclic nature of this compound imparts a high degree of conformational rigidity compared to its acyclic or monocyclic counterparts. This limited conformational freedom results in a more predictable three-dimensional orientation of the substituent groups, which is a desirable trait in fields like drug discovery.
Strain Energy Analysis of the Spiro[3.4]octane System
Spiro compounds inherently possess ring strain due to the deviation of bond angles from their ideal values. The total strain energy of the spiro[3.4]octane system is a combination of the strain in the cyclobutane and cyclopentane (B165970) (or in this case, tetrahydrofuran) rings, as well as any additional strain introduced at the spiro center.
Computational studies have been conducted to determine the strain energies of various hydrocarbons, including spiroalkanes. These studies often employ high levels of electronic structure theory to achieve accurate results. The strain energy of the parent spiro[3.4]octane has been a subject of such theoretical investigations. The presence of the oxygen atom in the five-membered ring of this compound would be expected to modulate the ring strain compared to the parent hydrocarbon.
Table 2: Calculated Strain Energies of Related Spiroalkanes
| Compound | Constituent Rings | Sum of Constituent Ring Strains (kcal/mol) | Calculated Strain Energy (kcal/mol) |
| Spirohexane | Cyclopropane (B1198618) + Cyclobutane | 54.7 | 54.9 |
| Spiro[3.3]octane | Cyclobutane + Cyclobutane | 53.6 | 51.0 |
| Spiropentane | Cyclopropane + Cyclopropane | 54.8 | 62.9 |
Data from computational studies on hydrocarbon strain energies.
The data indicates that while ring strain is often additive, deviations can occur, as seen in spiropentane, where the spiro center introduces additional strain.
Thermodynamic Studies of Reaction Pathways
Thermodynamic studies of reaction pathways involving this compound would provide critical information about the feasibility and spontaneity of potential chemical transformations. Computational methods can be used to calculate the enthalpies, entropies, and Gibbs free energies of reactants, products, and transition states.
For example, the thermodynamics of ring-opening reactions of the cyclobutane or tetrahydrofuran rings could be investigated. Such reactions are often driven by the release of ring strain. By calculating the change in Gibbs free energy (ΔG) for a given reaction, it is possible to predict whether the reaction will be spontaneous under a given set of conditions. These calculations are essential for designing synthetic routes and understanding the stability of the molecule.
Prediction of Reactivity and Selectivity
There is currently no published research detailing the theoretical prediction of reactivity and selectivity for This compound . Computational methods, such as those based on Density Functional Theory (DFT), are commonly employed to understand the chemical behavior of molecules. These methods can calculate various reactivity descriptors, including:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are fundamental to predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which helps in predicting how the molecule will interact with other reagents.
Fukui Functions: These descriptors provide more detailed, atom-specific information about the reactivity of different sites within a molecule towards nucleophilic, electrophilic, or radical attack.
However, no studies have applied these computational tools to This compound to generate predictive data on its reaction mechanisms, regioselectivity, or stereoselectivity. Consequently, there are no detailed research findings or data tables to present on this topic.
In Silico Approaches for Interaction Studies with Macromolecules (Excluding Pharmacological Targets)
Similarly, there is a lack of available in silico studies investigating the interactions of This compound with macromolecules for non-pharmacological applications. Such computational studies, often involving molecular docking and molecular dynamics simulations, are crucial for understanding how small molecules bind to and interact with larger structures like proteins, enzymes (in a non-therapeutic context), or synthetic polymers. These investigations could be relevant for applications in materials science, biotechnology, or environmental science.
Potential areas for such in silico research, for which no data currently exists for this specific compound, would include:
Binding Affinity and Modes: Calculating the binding energy and identifying the specific orientation and interactions (e.g., hydrogen bonds, van der Waals forces) between the spiro compound and a macromolecule.
Conformational Changes: Simulating how the binding of the molecule might alter the three-dimensional structure of a macromolecule, thereby affecting its properties or function.
Surface Interactions: Modeling the adsorption or interaction of This compound with the surfaces of various materials or biopolymers.
Without specific research, no data on binding affinities, interaction sites, or conformational effects can be compiled. Therefore, no data tables can be generated for this section. The absence of such studies indicates that the potential for this molecule to interact with non-pharmacological macromolecules remains computationally unexplored in the public domain.
Exploration of Potential Research Applications and Derivatives of 5 Oxaspiro 3.4 Octane 8 Carboxylic Acid
As Versatile Building Blocks in Complex Molecule Synthesis
The inherent rigidity and defined stereochemistry of spirocyclic systems make them valuable building blocks in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The 5-oxaspiro[3.4]octane framework can introduce a three-dimensional element into otherwise planar molecules, which can be crucial for biological activity and improving physicochemical properties. researchgate.netresearchgate.net
The carboxylic acid group of 5-Oxaspiro[3.4]octane-8-carboxylic acid serves as a handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into larger molecular architectures. For instance, derivatives of similar spirocyclic structures, such as azaspiro[3.4]octanes, have been synthesized as multifunctional modules for drug discovery. researchgate.net The oxetane (B1205548) ring itself is a desirable feature in medicinal chemistry, as it can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially enhancing properties like aqueous solubility and metabolic stability. researchgate.net
The synthesis of novel spirocyclic analogues of bioactive compounds is an active area of research. researchgate.net By incorporating the 5-oxaspiro[3.4]octane moiety, medicinal chemists can explore new regions of chemical space and potentially develop drug candidates with improved efficacy and pharmacokinetic profiles. The rigid nature of the spirocycle can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | Alcohol, Acid catalyst | Ester derivative | Prodrugs, fine chemicals |
| This compound | Amine, Coupling agent | Amide derivative | Bioactive molecule synthesis |
| This compound | Reducing agent (e.g., LiAlH4) | (5-Oxaspiro[3.4]octan-8-yl)methanol | Intermediate for further functionalization |
Role in Advanced Materials Science Research
The unique properties of spirocyclic compounds also make them attractive for applications in materials science.
Spirocyclic monomers can be used to create polymers with unique and desirable properties. The incorporation of a spiro center into a polymer backbone can lead to materials with high glass transition temperatures (Tg), enhanced thermal stability, and low crystallinity. acs.org The rigidity of the spirocyclic unit restricts chain mobility, contributing to these properties.
While direct polymerization of this compound has not been extensively reported, its diol derivative, obtained by reduction of the carboxylic acid, could serve as a monomer for the synthesis of polyesters and polyurethanes. The synthesis of polyesters from bio-based spirocyclic diols has been shown to yield materials with increased glass-transition temperatures. acs.orgrsc.org These spirocyclic polyesters could find applications as high-performance bioplastics. acs.org
Table 2: Potential Polymerization Reactions Involving Derivatives of this compound
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| (5-Oxaspiro[3.4]octan-8-yl)methanol | Dicarboxylic acid | Polyester | High Tg, thermal stability |
| (5-Oxaspiro[3.4]octan-8-yl)methanol | Diisocyanate | Polyurethane | Rigid foams, coatings |
There is growing interest in the development of high-energy-density liquid fuels, particularly from renewable sources. Spirocyclic alkanes are promising candidates due to their high density and volumetric net heat of combustion. researchgate.netmdpi.com The compact, strained ring systems of spiro compounds lead to a higher energy content per unit volume compared to their acyclic or monocyclic counterparts.
Research has shown that spiro-hydrocarbon fuels can exhibit higher densities and lower freezing points than conventional jet fuels. researchgate.net While this compound itself is not a fuel, its deoxygenated and decarboxylated hydrocarbon skeleton, 5-oxaspiro[3.4]octane, could be investigated as a potential fuel additive or a component of high-density fuel blends. The synthesis of such spirocycloalkanes from biomass-derived platform chemicals is an area of active investigation. researchgate.net
Application as Model Compounds in Fundamental Organic Chemistry
The unique structure of this compound also makes it a valuable tool for fundamental studies in organic chemistry.
Conformational analysis of 5-oxaspiro[3.4]octane derivatives can provide insights into the preferred spatial arrangements of such spirocyclic systems. researchgate.netmdpi.com Understanding the conformational preferences is crucial for predicting the reactivity and biological activity of these molecules. The reactivity of the oxetane ring itself, such as its propensity for ring-opening reactions under certain conditions, can also be a subject of fundamental investigation. acs.org
Spirocyclic systems provide a unique framework for studying the transmission of electronic effects between the two rings. The spiro atom acts as a junction, and understanding how substituents on one ring influence the reactivity of functional groups on the other ring is of fundamental importance in physical organic chemistry.
By synthesizing a series of derivatives of this compound with different substituents on the cyclopentane (B165970) or oxetane rings, researchers can systematically study the transmission of inductive and resonance effects through the spirocyclic system. This can be probed by measuring the pKa of the carboxylic acid group or the rates of reactions involving this group. Such studies would contribute to a deeper understanding of the electronic properties of spiro compounds.
Biochemical Research Applications (Excluding Clinical Human Trials)
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically investigating the biochemical applications of This compound . The subsequent sections detail the lack of specific findings related to its use as a buffering agent, its interactions with enzymes and receptors, its development as a biological probe, or its activity in cell-based assays.
Use as a Buffering Agent in Biological Systems
There is currently no scientific literature available that describes or evaluates the use of this compound as a buffering agent in biological systems. Research into the pKa and effective buffering range of this specific compound has not been published in accessible scientific databases.
Exploration of Compound Interactions with Enzymes and Receptors for Mechanistic Understanding
No studies detailing the interactions of this compound with specific enzymes or receptors have been found. The scientific community has not published any data on its binding affinities, potential inhibitory or agonistic activities, or its use in elucidating the mechanisms of enzyme or receptor function.
Development of Probes for Biological Pathways
The development and application of this compound as a molecular probe for investigating biological pathways are not documented in the current body of scientific research. There are no reports of this compound being modified with fluorescent tags, radioactive isotopes, or other reporter molecules for the purpose of pathway analysis.
Studies of Biological Activities in Cell-Based Assays (e.g., antiproliferative, antimicrobial activity)
There is no published data from cell-based assays to indicate any antiproliferative or antimicrobial activity for this compound. While research into the biological activities of other spirocyclic compounds exists, this specific molecule has not been the subject of such investigations in the available literature.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spirocyclic oxetanes remains a challenging yet crucial area of research. researchgate.net A primary and attractive method for constructing the oxetane (B1205548) ring in a single step is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. mdpi.comrsc.org For the synthesis of the 5-Oxaspiro[3.4]octane core, this would involve the reaction of a cyclopentanone (B42830) precursor with an appropriate alkene. Recent advancements have focused on making this photochemical process more sustainable and efficient. For instance, a telescoped three-step sequence involving Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives has been developed to produce functionalized spirocyclic oxetanes. rsc.orgresearchgate.net A key innovation in this area is the use of additives like p-xylene (B151628) to suppress competing alkene dimerization, which has historically plagued such reactions, thereby increasing yields and reducing waste. rsc.orgresearchgate.netbath.ac.uk
Beyond photochemistry, alternative strategies are being explored. These include intramolecular Williamson ether synthesis and alcohol C–H functionalization, which may offer milder conditions or improved substrate scope. acs.orgnih.gov The development of these methods is critical for accessing a wider array of spiro-oxetanes sustainably.
| Methodology | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Paternò–Büchi Reaction | [2+2] photocycloaddition of a cyclic ketone with an alkene derivative. mdpi.com | Direct, single-step formation of the oxetane ring. rsc.org | Requires photochemical setup; potential for side reactions like alkene dimerization. rsc.org |
| Intramolecular Cyclization | Cyclodehydration of a suitably functionalized 1,3-diol on a cyclopentane (B165970) scaffold. acs.org | Avoids high-energy photochemical steps; can be stereocontrolled. | Requires multi-step synthesis of the diol precursor. |
| Alcohol C–H Functionalization | Direct conversion of an alcohol substrate into an oxetane via a photoredox-catalyzed process. nih.gov | Occurs under mild conditions; applicable to complex molecules. nih.gov | Substrate-dependent reactivity and selectivity. nih.gov |
Investigation of Advanced Derivatization for Enhanced Research Utility
The 5-Oxaspiro[3.4]octane-8-carboxylic acid structure features two primary sites for chemical modification: the carboxylic acid group and the oxetane ring. The carboxylic acid provides a versatile handle for standard derivatization, such as the formation of amides and esters, enabling the attachment of various functional groups or linkage to other molecular scaffolds. chemrxiv.orgnih.gov
The oxetane ring, while generally stable, can undergo ring-opening reactions, particularly under acidic conditions. acs.org This reactivity can be exploited for further functionalization, although it sacrifices the core spirocyclic structure. A significant consideration in the chemistry of oxetane-carboxylic acids is their potential instability. Research has shown that some oxetane-carboxylic acids can readily isomerize into lactones upon storage at room temperature or with gentle heating, a phenomenon that does not require an external catalyst. acs.orgresearchgate.net This potential for intramolecular rearrangement must be carefully managed during the synthesis and handling of derivatives to ensure the integrity of the desired compound. acs.org
Deeper Mechanistic Understanding of Spirocyclic Rearrangements
The inherent ring strain of the oxetane moiety in the spiro[3.4]octane system is a driving force for potential molecular rearrangements. The most prominent documented rearrangement for related structures is the acid-catalyzed intramolecular isomerization of oxetane-carboxylic acids to form more stable lactone structures. acs.orgresearchgate.net Future mechanistic studies will likely focus on elucidating the precise pathway of this transformation, which is presumed to involve the protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack from the carboxylic acid group. acs.org
Understanding the kinetics and thermodynamics of such rearrangements is crucial for predicting the stability of this compound and its derivatives. Furthermore, exploring strain-release-driven transformations under thermal, photochemical, or catalytic conditions could unveil novel reaction pathways, leading to the synthesis of entirely new and complex molecular architectures. thieme-connect.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processes, including precise control over reaction parameters, enhanced safety, and improved scalability. These benefits are particularly relevant for the synthesis of spirocyclic oxetanes. Photochemical reactions like the Paternò–Büchi reaction are especially well-suited for flow reactors, which allow for uniform light irradiation and efficient heat dissipation, leading to higher reproducibility and yields.
Moreover, multi-step synthetic sequences, such as the "telescoped" three-step procedure for generating functionalized spirocyclic oxetanes, are ideal for automation in a continuous flow setup. rsc.orgrsc.org Integrating the synthesis and subsequent derivatization of this compound onto an automated platform would enable the rapid generation of a library of diverse analogues for screening and other research applications.
Expanded Computational Studies for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for accelerating the design and development of novel compounds. Methods like Density Functional Theory (DFT) can be employed to predict the molecular geometry, stability, and spectroscopic properties of this compound and its derivatives. mdpi.comnih.govresearchgate.net Such calculations can provide insights into the molecule's conformational preferences and the electronic effects of its constituent functional groups.
Furthermore, computational models are critical for predicting key physicochemical properties relevant to drug discovery and chemical biology, such as lipophilicity (logP), aqueous solubility, and pKa. escholarship.org The oxetane motif is known to favorably modulate these properties, often increasing solubility and metabolic stability while decreasing lipophilicity when used as a bioisostere for gem-dimethyl or carbonyl groups. tandfonline.comacs.orgacs.org Predictive modeling can guide the rational design of derivatives with optimized properties for specific research applications. nih.gov
| Property | Predicted Value/Characteristic | Implication for Research Utility |
|---|---|---|
| Molecular Weight | ~156 g/mol | Low molecular weight, suitable as a fragment or building block. |
| logP (Lipophilicity) | Low to moderate | Oxetane moiety generally increases hydrophilicity compared to carbocyclic analogues. acs.org |
| Hydrogen Bond Acceptors | 3 (two on carboxyl, one on oxetane ether) | Potential for strong interactions with biological targets. nih.gov |
| Three-Dimensionality | High (rigid spirocyclic core) | Provides well-defined exit vectors for substituent placement, valuable for scaffold-based design. researchgate.net |
Exploration of New Non-Clinical Research Applications
The rigid, three-dimensional nature of this compound makes it an attractive scaffold for applications in chemical biology and materials science. Its defined geometry is ideal for designing molecules that can probe or disrupt biological processes with high specificity.
One of the most promising areas is the development of modulators for protein-protein interactions (PPIs). escholarship.org PPIs often involve large, flat interfaces that are difficult to target with traditional small molecules. The spirocyclic scaffold provides a platform to project functional groups into three-dimensional space, potentially mimicking key amino acid residues at the PPI interface more effectively. tandfonline.commdpi.com
Additionally, the compound serves as a valuable building block for creating chemical probes and tool compounds. By leveraging the known effects of the oxetane ring as a bioisostere, researchers can synthesize analogues of known bioactive molecules with improved physicochemical properties, such as enhanced solubility or metabolic stability, facilitating their use in cellular and in vivo studies. researchgate.netacs.orgacs.org The unique spiro-oxetane motif has also been incorporated into nitroxide radicals for use as spin labels in biophysical studies and into chemiluminescent probes for highly sensitive bioassays, highlighting the broad potential of this structural class. thieme-connect.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octane-8-carboxylic acid, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step strategies, including spiroannulation and functional group protection. For example, tert-butoxycarbonyl (Boc) groups are used to protect reactive sites during ring formation, as seen in structurally analogous spiro compounds like 2-(tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid . Post-synthesis, purity is validated via reversed-phase HPLC (≥95% purity criteria) and LC-MS for molecular ion confirmation. Elemental analysis further ensures stoichiometric integrity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY, HSQC) is essential for assigning spirocyclic connectivity and stereochemistry. For example, distinct splitting patterns in NMR can resolve conformational rigidity caused by the spiro junction. X-ray crystallography is recommended for absolute configuration determination, as applied to related compounds like 2-phenyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid derivatives . Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The spiro scaffold imposes conformational constraints, enhancing target selectivity in drug design. For instance, similar compounds like 8-azabicyclo[3.2.1]octane derivatives exhibit improved metabolic stability due to reduced rotational freedom . Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to enzymes or receptors, leveraging the compound’s rigid framework .
Q. What strategies mitigate steric hindrance during functionalization of the carboxylic acid group in this compound?
- Methodological Answer : Selective activation of the carboxyl group using coupling agents (e.g., HATU, EDCI) enables amidation or esterification without disrupting the spiro core. For example, tert-butyl ester intermediates (as in 6-(tert-butoxycarbonyl)-2-phenyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid) protect the acid during functionalization . Microwave-assisted synthesis can enhance reaction efficiency under mild conditions, minimizing side reactions .
Q. How can contradictory reports on synthetic yields of this compound derivatives be systematically addressed?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, optimizing Boc-deprotection conditions (e.g., TFA concentration, reaction time) in related spiro compounds improved yields by 20–30% . Comparative kinetic studies and in situ FTIR monitoring can further resolve discrepancies by tracking intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
